4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation .
Properties
IUPAC Name |
4-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-14-22-19-18(8-21-24(19)2)20(23-14)26-12-16-10-25(11-17(16)13-26)9-15-6-4-3-5-7-15/h3-8,16-17H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNQVATXSSVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC4CN(CC4C3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common approach involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been investigated for its role in modulating biological pathways, particularly those involved in cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of 4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is mediated through the disruption of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities and potential therapeutic applications.
1H-pyrazolo[3,4-b]pyridine: Known for its role as a TRK inhibitor and its potential in cancer treatment.
Uniqueness
4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique structural features, which contribute to its high specificity and potency as a CDK inhibitor. Its ability to modulate multiple biological pathways makes it a versatile compound with broad therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
